molecular formula C15H22BrF3N4O2 B10968582 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

Cat. No.: B10968582
M. Wt: 427.26 g/mol
InChI Key: GKGXSGSJEPLFJW-UHFFFAOYSA-N
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Description

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules with various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . This allows the compound to effectively bind to target proteins or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE is unique due to its combination of a pyrazole ring with bromine, methyl, and trifluoromethyl substituents. This structural arrangement imparts distinct physicochemical properties, such as high thermal stability and resistance to oxidative degradation, making it valuable for various applications.

Properties

Molecular Formula

C15H22BrF3N4O2

Molecular Weight

427.26 g/mol

IUPAC Name

3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-morpholin-4-ylpropan-2-yl)propanamide

InChI

InChI=1S/C15H22BrF3N4O2/c1-10(9-22-5-7-25-8-6-22)20-12(24)3-4-23-11(2)13(16)14(21-23)15(17,18)19/h10H,3-9H2,1-2H3,(H,20,24)

InChI Key

GKGXSGSJEPLFJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC(C)CN2CCOCC2)C(F)(F)F)Br

Origin of Product

United States

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